molecular formula C16H13N3O3S B6038839 2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide

2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B6038839
M. Wt: 327.4 g/mol
InChI Key: SVIPAKPLHOZFKL-UHFFFAOYSA-N
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Description

2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropylamino group, a chromenyl group, and a thiazole carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the chromenyl intermediate, which is then coupled with a thiazole derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromen-6-yl nicotinate
  • 7-hydroxy-2-oxo-2H-chromen-6-yl α-D-galactopyranoside
  • 7-hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside

Uniqueness

Compared to these similar compounds, 2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide is unique due to the presence of the cyclopropylamino group and the thiazole carboxamide moiety. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(cyclopropylamino)-N-(2-oxochromen-6-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-14-6-1-9-7-11(4-5-13(9)22-14)17-15(21)12-8-23-16(19-12)18-10-2-3-10/h1,4-8,10H,2-3H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIPAKPLHOZFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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